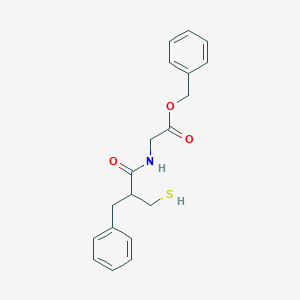

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Description

Properties

IUPAC Name |

benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFABBWTUJCBFQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81110-69-2 |

Source

|

| Record name | Deacetyl racecadotril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL RACECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a complex peptidomimetic molecule with potential applications in medicinal chemistry and drug development. The proposed synthesis is structured around a convergent strategy, involving the independent preparation of two key intermediates followed by their strategic coupling. This document elucidates the causal logic behind experimental choices, from the selection of starting materials to the critical implementation of a thiol protection strategy, ensuring a self-validating and reproducible protocol. Detailed experimental procedures, data tables, and process diagrams are provided to guide researchers through this multi-step synthesis.

Strategic Overview: A Convergent Synthesis Approach

The molecular architecture of this compound consists of a central amide bond linking two distinct moieties: a substituted mercaptopropanoic acid and a benzyl-protected glycine residue. A linear synthesis approach would be inefficient and risky, with potential for low overall yields. Therefore, a convergent strategy is optimal. This involves the parallel synthesis of two primary building blocks:

-

Fragment A: 2-Benzyl-3-mercaptopropanoic acid

-

Fragment B: Benzyl 2-aminoacetate

A critical consideration is the high reactivity of the thiol group (-SH) in Fragment A, which is susceptible to oxidation and can engage in undesirable side reactions during amide bond formation.[1][2] To circumvent this, a protection-deprotection strategy is mandatory. The trityl (Trt) group is selected as the thiol protecting group due to its stability under the planned reaction conditions and its selective lability to acid for final removal.[3]

The overall synthetic plan is therefore refined to the coupling of 2-benzyl-3-(tritylthio)propanoic acid and Benzyl 2-aminoacetate , followed by a final deprotection step.

Retrosynthetic Analysis

The logic of this convergent approach is illustrated in the retrosynthetic analysis below.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Fragment A: 2-Benzyl-3-(tritylthio)propanoic Acid

This synthesis is a multi-step process starting from diethyl benzylmalonate, which allows for the precise installation of the required functional groups.

Step 2.1: Hydroxymethylation of Diethyl Benzylmalonate

The first step involves introducing a C1 unit at the alpha-position of the malonate ester. This is achieved via a base-mediated reaction with paraformaldehyde.

-

Protocol:

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve diethyl benzylmalonate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes.

-

Add paraformaldehyde (1.5 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude diethyl benzyl(hydroxymethyl)malonate.

-

Step 2.2: Conversion of Hydroxyl to Tosylate

The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate, to facilitate nucleophilic substitution.

-

Protocol:

-

Dissolve the crude hydroxymethyl intermediate from Step 2.1 in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over MgSO₄ and concentrate to yield the crude tosylated intermediate, which is used directly in the next step.

-

Step 2.3: Thiolation with Triphenylmethanethiol

The tosylate is displaced by the protected thiol nucleophile. Triphenylmethanethiol (Tritylthiol) is used to install the S-Trityl group.

-

Protocol:

-

In a separate flask, dissolve triphenylmethanethiol (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium hydride (NaH, 1.1 eq) at 0 °C to form the sodium tritylthiolate.

-

Add the crude tosylated intermediate from Step 2.2, dissolved in a minimal amount of DMF, to the thiolate solution.

-

Heat the reaction mixture to 60 °C and stir for 8-12 hours.

-

Cool to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain diethyl benzyl(tritylthiomethyl)malonate.

-

Step 2.4: Saponification and Decarboxylation

The final step is to hydrolyze both ester groups and subsequently remove one of the carboxylic acid groups via decarboxylation to yield the target fragment.

-

Protocol:

-

Dissolve the purified malonate from Step 2.3 in a mixture of ethanol and water.

-

Add potassium hydroxide (KOH, 5.0 eq) and reflux the mixture for 4 hours.

-

Cool the reaction and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with cold 6M HCl. This will protonate the carboxylates and cause the dicarboxylic acid intermediate to precipitate.

-

Heat the acidic mixture gently to 50-60 °C to promote decarboxylation (monitor by CO₂ evolution) until the reaction is complete.

-

Extract the final product, 2-benzyl-3-(tritylthio)propanoic acid, with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield Fragment A as a solid.

-

Synthesis of Fragment B: Benzyl 2-aminoacetate

This fragment is the benzyl ester of glycine. It is commonly prepared via a direct Fischer esterification and is often isolated as a salt for improved stability and handling.[4]

-

Protocol:

-

Suspend glycine (1.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.1 eq) in a mixture of benzyl alcohol (3.0 eq) and toluene.

-

Fit the flask with a Dean-Stark apparatus to allow for the azeotropic removal of water.

-

Reflux the mixture vigorously for 12-18 hours, or until no more water collects in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with diethyl ether to remove excess benzyl alcohol and toluene.

-

Dry the solid under vacuum to yield Benzyl 2-aminoacetate p-toluenesulfonate salt (Fragment B salt).

-

| Reagent | Molar Eq. | Purpose |

| Glycine | 1.0 | Amino acid source |

| Benzyl Alcohol | 3.0 | Esterifying agent and solvent |

| p-TsOH·H₂O | 1.1 | Acid catalyst |

| Toluene | - | Azeotropic solvent |

| Diethyl Ether | - | Anti-solvent for precipitation |

| Table 1: Reagents for Synthesis of Fragment B. |

Final Assembly: Amide Coupling and Deprotection

The final stage involves coupling Fragment A and Fragment B, followed by the removal of the S-Trityl protecting group.

Step 4.1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern and highly efficient peptide coupling reagent that minimizes side reactions and racemization.

-

Protocol:

-

In a flask under N₂, dissolve Fragment A (2-benzyl-3-(tritylthio)propanoic acid, 1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to pre-activate the carboxylic acid.

-

Add Fragment B salt (Benzyl 2-aminoacetate p-toluenesulfonate, 1.1 eq). The DIPEA will neutralize the salt in situ.

-

Stir the reaction at room temperature for 4-8 hours.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic phase over MgSO₄, concentrate, and purify by flash chromatography to yield the protected final product: Benzyl 2-(2-benzyl-3-(tritylthio)propanamido)acetate .

-

| Reagent | Molar Eq. | Purpose |

| Fragment A | 1.0 | Carboxylic acid component |

| Fragment B Salt | 1.1 | Amine component |

| HATU | 1.1 | Coupling agent |

| DIPEA | 3.0 | Non-nucleophilic base |

| DMF | - | Anhydrous solvent |

| Table 2: Reagents for Amide Coupling Reaction. |

Step 4.2: S-Trityl Deprotection

The final step is the removal of the trityl group to unmask the free thiol. This is achieved with trifluoroacetic acid (TFA), using triethylsilane (TES) as a cation scavenger to prevent re-alkylation of the thiol.[3]

-

Protocol:

-

Dissolve the protected product from Step 4.1 in dichloromethane (DCM).

-

Add triethylsilane (TES, 5.0 eq) to the solution.

-

Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 50% v/v in DCM) dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

-

Purify the residue by reverse-phase HPLC to obtain the final target molecule, This compound .

-

Overall Synthesis Workflow

The complete forward synthesis is depicted in the following workflow diagram.

Caption: Forward synthesis workflow diagram.

Conclusion

The synthesis of this compound is a challenging but achievable goal for researchers equipped with a solid understanding of modern organic synthesis techniques. The convergent strategy outlined in this guide, which hinges on the robust protection of the reactive thiol moiety, offers a logical and efficient pathway. By carefully executing the detailed protocols for the synthesis of the two key fragments, followed by their efficient coupling and final deprotection, professionals in drug development can reliably access this complex molecule for further investigation.

References

-

Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Vertex AI Search. 5

-

BenchChem. A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt). BenchChem Technical Guides, 2025. 3

-

Isidro-Llobet, A., et al. Protecting Groups in Peptide Synthesis. Amino Acids, Peptides and Proteins in Organic Synthesis, 2011. 1

-

Muttenthaler, M., et al. Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 2024. 2

-

Smolecule. Buy Benzyl 2-aminoacetate | 1738-68-7. Smolecule Product Information, 2023. 4

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Benzyl 2-aminoacetate | 1738-68-7 [smolecule.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, a thiol-containing N-acyl amino acid ester of significant interest to researchers in drug discovery and development. Structurally, this molecule is the benzyl ester of thiorphan, the active metabolite of the peripherally acting enkephalinase inhibitor, Racecadotril.[1][2][3] This guide delineates the logical synthesis pathway, discusses the key chemical properties and reactivity of its constituent functional groups, and explores its potential therapeutic applications, drawing mechanistic parallels to its well-characterized analogue, Racecadotril. Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are provided to support researchers in the synthesis, characterization, and evaluation of this compound.

Introduction and Scientific Context

This compound is an organic molecule that belongs to the class of N-acyl amino acid esters. Its core structure consists of a glycine benzyl ester moiety, wherein the amino group is acylated with 2-benzyl-3-mercaptopropanoic acid. The scientific and therapeutic relevance of this compound is best understood through its close structural relationship to the anti-diarrheal drug Racecadotril, which is the S-acetylated prodrug form.[1][4]

Racecadotril is rapidly metabolized in the body to its active form, thiorphan, by deacetylation.[1][5] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of endogenous enkephalins in the intestinal epithelium.[5][6] By preventing the breakdown of enkephalins, thiorphan reduces intestinal hypersecretion of water and electrolytes, thereby exerting its anti-diarrheal effect without significantly altering intestinal motility.[5] this compound, being the benzyl ester of thiorphan, is anticipated to act as a prodrug that, upon hydrolysis of the benzyl ester, releases the active thiorphan. This guide will, therefore, explore the synthesis and properties of this compound as a potential therapeutic agent in its own right.

Physicochemical and Spectroscopic Properties

Deduced Physicochemical Properties

| Property | Deduced Value / Characteristic | Rationale / Comparative Data Source |

| Molecular Formula | C₁₉H₂₁NO₃S | Based on structural analysis. |

| Molecular Weight | 343.44 g/mol | Calculated from the molecular formula.[7] |

| Appearance | Likely a white to off-white solid or a viscous oil. | Based on the solid nature of Racecadotril (m.p. 89 °C).[1] |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and ethyl acetate.[8] | The benzyl ester group increases lipophilicity compared to thiorphan. |

| Melting Point | Expected to be in a similar range to Racecadotril (89 °C). | The free thiol may slightly alter crystal packing compared to the S-acetyl group. |

| Chirality | The molecule is chiral at the C2 position of the propanoic acid moiety. | The synthesis will produce a racemic mixture unless chiral starting materials or resolution techniques are employed.[1] |

Predicted Spectroscopic Characteristics

-

¹H NMR: Expected signals would include aromatic protons from the two benzyl groups, a characteristic ABX system for the methylene and methine protons of the 2-benzyl-3-mercaptopropanoyl moiety, a doublet for the glycine methylene protons coupled to the amide proton, and a singlet for the benzyl ester methylene protons. The thiol proton may appear as a broad singlet.

-

¹³C NMR: Carbonyl signals for the amide and ester groups are expected in the 170-175 ppm region. Aromatic carbons will appear in the 125-140 ppm range. Aliphatic carbons of the core structure will be present in the upfield region.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching (amide) around 3300 cm⁻¹, C=O stretching (ester and amide) around 1740 cm⁻¹ and 1650 cm⁻¹ respectively, and C-O stretching (ester) around 1200 cm⁻¹. The S-H stretching of the thiol may be weak and appear around 2550 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 343.12 would be expected, along with characteristic fragmentation patterns corresponding to the loss of the benzyl group, the glycine benzyl ester moiety, and other fragments.[7]

Synthesis and Methodologies

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key intermediates, Glycine Benzyl Ester (1) and 2-Benzyl-3-mercaptopropanoic Acid (2) , followed by their coupling to form the final product.

Caption: Convergent synthesis strategy for this compound.

Synthesis of Glycine Benzyl Ester (Intermediate 1)

Glycine benzyl ester is typically prepared as its tosylate or hydrochloride salt to improve stability and handling. A common and efficient method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Glycine

-

Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

Reactant Charging: The flask is charged with glycine, a slight molar excess of p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene as an azeotropic solvent.

-

Reaction: The mixture is heated to reflux. Water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored until no more water is collected.

-

Isolation and Purification: The reaction mixture is cooled, inducing crystallization of the glycine benzyl ester tosylate salt. The crystals are collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted benzyl alcohol, and dried under vacuum. The free base can be obtained by neutralization with a suitable base if required for the subsequent coupling step.

Synthesis of 2-Benzyl-3-mercaptopropanoic Acid (Intermediate 2)

The synthesis of this intermediate is a key step. While direct literature protocols are scarce, a plausible route can be adapted from the synthesis of Racecadotril, which involves the addition of a thiol equivalent to a 2-benzylacrylic acid precursor.

Conceptual Experimental Protocol: Synthesis of 2-Benzyl-3-mercaptopropanoic Acid

-

Precursor Synthesis: 2-Benzylacrylic acid can be synthesized via various olefination reactions.

-

Thiol Addition: A Michael addition of a thiol nucleophile to 2-benzylacrylic acid or its ester derivative is performed. For the free thiol, this may involve the use of a protected thiol like thioacetic acid, followed by hydrolysis.

-

Work-up and Purification: The reaction mixture is acidified and the product is extracted with an organic solvent. The crude product is then purified by chromatography or crystallization to yield 2-benzyl-3-mercaptopropanoic acid.

Amide Coupling to Form the Final Product

The final step involves the formation of an amide bond between the carboxylic acid of intermediate 2 and the amino group of intermediate 1 . Standard peptide coupling reagents are employed to facilitate this reaction.

Caption: Amide coupling workflow using EDC/HOBt.

Experimental Protocol: Amide Coupling

-

Reactant Dissolution: 2-Benzyl-3-mercaptopropanoic acid is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added, and the mixture is stirred at 0 °C for a short period to form the active ester intermediate.

-

Coupling: A solution of glycine benzyl ester (as the free base) in the same solvent is added to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its three primary functional groups: the thiol, the amide, and the benzyl ester.

-

Thiol Group (-SH): The thiol group is the most reactive site for many biological and chemical interactions. It is a good nucleophile and is susceptible to oxidation. In the presence of oxidizing agents or even atmospheric oxygen, it can form disulfide bonds. This reactivity is crucial for its potential mechanism of action, as it can interact with zinc metalloenzymes like NEP. The thiol group also allows for derivatization, such as S-alkylation or S-acylation.

-

Amide Bond (-CONH-): The amide bond is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. It provides structural rigidity to the molecule.

-

Benzyl Ester (-COOCH₂Ph): The benzyl ester serves as a protecting group for the carboxylic acid of the glycine moiety. It is relatively stable but can be cleaved by hydrolysis (acidic or basic) or, more commonly, by catalytic hydrogenation to yield the free carboxylic acid (thiorphan). This cleavage is the basis for its function as a prodrug.

Potential Applications in Drug Development

The primary application of this compound is as a potential prodrug for thiorphan, an enkephalinase inhibitor.

Mechanism of Action as an Enkephalinase Inhibitor

Caption: Proposed mechanism of action as a prodrug of thiorphan.

Upon administration, the benzyl ester of the title compound is expected to be hydrolyzed by esterases in the plasma and tissues to release thiorphan. The free thiol group of thiorphan is then able to chelate the zinc ion in the active site of neutral endopeptidase, inhibiting its enzymatic activity.[5] This leads to an increase in the local concentration of enkephalins, which in turn reduces intestinal fluid and electrolyte secretion, making it a promising candidate for the treatment of acute diarrhea.

Advantages over Thiorphan

Direct administration of thiorphan is limited by its poor oral bioavailability. The esterification to form a prodrug like this compound increases its lipophilicity, which is expected to enhance its absorption from the gastrointestinal tract.

Conclusion

This compound represents a compelling target for medicinal chemists and drug development professionals. As a close analogue and potential prodrug of the active metabolite of Racecadotril, it holds significant promise as a therapeutic agent for secretory diarrhea. The synthetic pathways outlined in this guide are logical and based on well-established chemical transformations, providing a solid foundation for its laboratory-scale synthesis. Further research into its pharmacokinetic profile, metabolic stability, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

-

Racecadotril. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Racecadotril. (2022). In New Drug Approvals. Retrieved January 14, 2026, from [Link]

- Eberlin, M. N., et al. (2012). A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. PubMed Central.

-

Thiorphan. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

-

What is the mechanism of Racecadotril? (2024). In Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Crasto, A. M. (2016). Racecadotril, acetorphan. In About Drugs. Retrieved January 14, 2026, from [Link]

- Forman, H. J., et al. (2021).

-

SpectraBase. (n.d.). benzyl (2-benzyl-3-mercaptopropanoyl)glycinate. Retrieved January 14, 2026, from [Link]

Sources

- 1. Racecadotril - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiorphan | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Racecadotril, acetorphan – All About Drugs [allfordrugs.com]

- 5. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Thiorphan-d7 | C12H15NO3S | CID 71752536 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Authored by: A Senior Application Scientist

Foreword

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the hypothesized mechanism of action of this compound, a compound of interest due to its unique structural motifs. In the absence of direct empirical data for this specific molecule, this document serves as a forward-looking technical guide, postulating a scientifically grounded mechanism and outlining a comprehensive strategy for its validation. By dissecting its constituent chemical features and drawing parallels with established pharmacological classes, we can construct a robust hypothesis that paves the way for targeted and efficient investigation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a roadmap for elucidating the biological activity of this promising, yet uncharacterized, molecule.

Introduction to this compound: A Structural Rationale for a Mechanistic Hypothesis

This compound is a novel chemical entity characterized by several key functional groups that hint at its potential biological activity. Its structure comprises a central 3-mercaptopropanamido acetate core, flanked by two benzyl groups. The presence of a terminal thiol (-SH) group is particularly noteworthy, as this moiety is a well-established pharmacophore in a variety of enzyme inhibitors.

The thiol group is a potent nucleophile and a strong chelator of metal ions.[1] This characteristic is frequently exploited in the design of inhibitors for a class of enzymes known as metalloproteinases.[2][3] These enzymes play crucial roles in a wide range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[4][5] Their active site invariably contains a catalytic zinc ion, which is essential for their enzymatic activity.[5]

Based on these structural considerations, we hypothesize that This compound functions as a competitive inhibitor of metalloproteinases. This guide will elaborate on this proposed mechanism, outline a comprehensive experimental plan to validate this hypothesis, and discuss the potential therapeutic implications.

The Hypothesized Mechanism of Action: Thiol-Mediated Zinc Chelation in Metalloproteinase Inhibition

We propose that this compound exerts its biological effect by directly targeting the active site of metalloproteinases. The central tenet of this hypothesis is the coordination of the compound's thiol group to the catalytic zinc ion within the enzyme's active site.

The proposed sequence of events is as follows:

-

Initial Binding and Recognition: The peptidomimetic backbone of the molecule, including the amide linkage and the benzyl groups, is expected to facilitate its entry and initial binding to the substrate-binding pocket of the metalloproteinase. The benzyl groups may engage in hydrophobic interactions with non-polar residues in the enzyme's S1' and S2' pockets, contributing to the initial affinity and orientation of the inhibitor.

-

Zinc Chelation by the Thiol Group: Upon proper positioning within the active site, the deprotonated thiol group (thiolate) will act as a strong nucleophile and coordinate with the positively charged zinc ion (Zn²⁺). This coordination bond effectively displaces a water molecule that is typically bound to the zinc and is essential for catalysis, thereby inactivating the enzyme.[3][5]

-

Formation of a Stable Enzyme-Inhibitor Complex: The combination of hydrophobic interactions from the benzyl groups and the strong coordination of the thiol group to the zinc ion results in the formation of a stable, reversible enzyme-inhibitor complex. This prevents the substrate from accessing the catalytic machinery, leading to competitive inhibition of the enzyme.

This mechanism is analogous to that of numerous well-characterized thiol-based metalloproteinase inhibitors.[6] The overall structure of this compound suggests it could act as a broad-spectrum inhibitor of various metalloproteinases, or potentially exhibit selectivity for specific family members depending on the precise architecture of their active sites.

Visualizing the Proposed Mechanism

The following diagram illustrates the hypothesized interaction of this compound with the active site of a generic metalloproteinase.

Caption: Proposed interaction of the inhibitor with a metalloproteinase active site.

A Framework for Experimental Validation

A rigorous and multi-faceted experimental approach is required to unequivocally validate the hypothesized mechanism of action. The following sections detail the key experiments, from initial screening to in-depth biophysical characterization.

Primary Validation: Enzyme Inhibition Assays

The initial step is to determine if this compound indeed inhibits metalloproteinase activity. A panel of representative metalloproteinases should be selected for screening, for example, MMP-2, MMP-9 (gelatinases), and MMP-1 (a collagenase).

Experimental Protocol: Fluorogenic Peptide Substrate Assay

-

Reagents and Materials:

-

Recombinant human metalloproteinases (e.g., MMP-2, MMP-9).

-

Fluorogenic peptide substrate specific for the chosen MMP (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

-

This compound (dissolved in DMSO).

-

A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001).

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Add 50 µL of the diluted compounds to the wells of the microplate. Include wells with buffer and DMSO as negative controls.

-

Add 25 µL of the diluted enzyme solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time using a microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation: IC₅₀ Values

| Compound | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | MMP-1 IC₅₀ (µM) |

| This compound | Experimental | Experimental | Experimental |

| GM6001 (Positive Control) | Literature | Literature | Literature |

Mechanistic Elucidation: Enzyme Kinetic Studies

To further characterize the mode of inhibition, enzyme kinetic studies should be performed. By measuring the reaction rates at varying substrate and inhibitor concentrations, we can determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Workflow: Michaelis-Menten and Lineweaver-Burk Analysis

Caption: Workflow for determining the mode of enzyme inhibition.

A competitive inhibition pattern, where the lines on the Lineweaver-Burk plot intersect on the y-axis, would strongly support our hypothesis that the inhibitor binds to the active site.

Biophysical Confirmation: Direct Binding and Structural Studies

To obtain direct evidence of the inhibitor binding to the enzyme and interacting with the catalytic zinc ion, biophysical techniques are indispensable.

-

Isothermal Titration Calorimetry (ITC): This technique can be used to measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-enzyme interaction.

-

X-ray Crystallography: Co-crystallization of the metalloproteinase with this compound can provide an atomic-level view of the binding mode, confirming the coordination of the thiol group to the zinc ion and the interactions of the benzyl groups with the substrate-binding pockets.

Cellular Validation: In Vitro Assays

To assess the biological relevance of the enzymatic inhibition, cell-based assays are crucial. These assays can determine if the compound can inhibit metalloproteinase activity in a more complex biological environment.

-

Zymography: This technique can be used to assess the inhibition of secreted MMPs (e.g., MMP-2 and MMP-9) from cultured cells, such as cancer cells known to overexpress these enzymes.

-

Cell Invasion/Migration Assays (e.g., Boyden Chamber Assay): Since metalloproteinases are key mediators of cell invasion and migration, the ability of the compound to inhibit these processes in cancer cells would provide strong evidence for its anti-metastatic potential.

Probing the Chemical Space: Structure-Activity Relationship (SAR) Studies

Systematic modification of the lead compound's structure can provide valuable insights into the key determinants of its activity and selectivity.

-

Modification of the Thiol Group: Replacing the thiol with other zinc-binding groups (e.g., hydroxamate, carboxylate) can confirm the importance of this moiety for activity.

-

Variation of the Benzyl Groups: Altering the substitution pattern on the benzyl rings or replacing them with other hydrophobic groups can probe the nature of the interactions with the S1' and S2' pockets and potentially enhance potency and selectivity.

-

Alterations to the Acetate Moiety: Investigating the role of the acetate group by its removal or replacement can determine its contribution to the overall binding affinity and pharmacokinetic properties.

Conclusion and Future Directions

This guide has articulated a scientifically plausible mechanism of action for this compound as a metalloproteinase inhibitor. The proposed mechanism, centered on thiol-mediated zinc chelation, is strongly supported by the compound's structural features and the established pharmacology of similar molecules.

The comprehensive experimental framework outlined herein provides a clear path for the validation of this hypothesis. Successful validation would position this compound as a promising lead compound for the development of novel therapeutics for a range of diseases characterized by aberrant metalloproteinase activity, including cancer, arthritis, and cardiovascular diseases.[3] The subsequent exploration of its structure-activity relationship will be pivotal in optimizing its potency, selectivity, and drug-like properties.

References

-

Leung-Toung, R., Li, C. K., Tam, T. F., & Karimian, K. (2002). Thiol-dependent enzymes and their inhibitors: a review. Current Medicinal Chemistry, 9(10), 979-1002. [Link]

-

Wikipedia. (n.d.). Metalloprotease inhibitor. [Link]

-

Rydlova, H., et al. (2008). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. Acta Chirurgiae Orthopaedicae et Traumatologiae Cechoslovaca, 75(4), 245-253. [Link]

-

Brew, K., & Nagase, H. (2010). The tissue inhibitors of metalloproteinases (TIMPs): an ancient family with structural and functional diversity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(1), 55-71. [Link]

-

Patsnap. (2024). What are MMPs inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Patsnap. (2024). What are MMP9 gene inhibitors and how do they work?. Patsnap Synapse. [Link]

-

IMR Press. (n.d.). Thiol Compounds and Inflammation. [Link]

-

Gao, J., et al. (2006). Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite. Bioorganic & Medicinal Chemistry Letters, 16(21), 5699-5703. [Link]

Sources

- 1. imrpress.com [imrpress.com]

- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are MMPs inhibitors and how do they work? [synapse.patsnap.com]

- 4. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate discovery and history

An In-depth Technical Guide to the Discovery and History of Thiorphan Analogues, with a Focus on the Putative Compound Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific rationale behind a significant class of metallopeptidase inhibitors, contextualizing the likely origins and properties of the putative compound, this compound. While this specific molecule is not extensively documented in publicly available literature, its structure strongly suggests it is an analogue or prodrug of thiorphan, a pioneering inhibitor of the enzyme neprilysin. This guide will therefore delve into the foundational research on neprilysin and thiorphan, offering a scientifically grounded framework for understanding the design, synthesis, and potential mechanism of action of related compounds. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of enzyme inhibitors and structure-activity relationship (SAR) studies.

Introduction: The Dawn of Neprilysin Inhibition

The story of compounds like this compound begins not with the molecule itself, but with an enzyme of profound physiological importance: Neprilysin . Also known as neutral endopeptidase (NEP) or enkephalinase, this zinc-dependent metallopeptidase is a key regulator of several peptide hormones.[1][2] Its discovery and the subsequent elucidation of its function sparked a new chapter in pharmacology, aiming to modulate its activity for therapeutic benefit.

Neprilysin is expressed in a wide range of tissues and is responsible for the degradation of crucial signaling peptides, including:

-

Enkephalins: Endogenous opioid peptides involved in pain modulation.[3][4]

-

Natriuretic peptides: Hormones that regulate blood pressure and fluid balance.[5][6]

-

Bradykinin and Substance P: Vasoactive peptides with roles in inflammation and blood pressure regulation.[1][7]

The therapeutic hypothesis was straightforward yet powerful: inhibiting neprilysin could prevent the breakdown of these beneficial peptides, thereby amplifying their natural effects. This concept held immense promise for treating conditions ranging from acute pain to cardiovascular diseases like heart failure and hypertension.[1][7] This guide will trace the path from this initial concept to the development of sophisticated inhibitors, using this established history to frame the scientific context of this compound.

The Discovery of Thiorphan: A Landmark Achievement

The breakthrough in neprilysin inhibition came in the early 1980s with the work of Roques, Schwartz, and their colleagues. They designed and synthesized Thiorphan , the first potent and selective inhibitor of this enzyme.[8] The chemical name for Thiorphan is N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]glycine.[3]

The design of thiorphan was a triumph of rational drug design, incorporating key structural features to interact with the active site of the zinc-dependent metallopeptidase:

-

A thiol group (-SH) to chelate the essential zinc ion in the enzyme's active site.

-

A phenylpropyl moiety to mimic the hydrophobic side chain of phenylalanine, a residue often found at the cleavage site of neprilysin's substrates.

-

A glycine residue to provide further interactions within the active site.

Thiorphan demonstrated remarkable efficacy in preventing the degradation of enkephalins, leading to potent analgesic effects.[8] This discovery validated neprilysin as a viable drug target and laid the groundwork for decades of research into related inhibitors.

Synthetic Pathways and the Emergence of Analogues

The synthesis of thiorphan and its derivatives has been a subject of extensive research, aiming to optimize the process and generate novel analogues with improved properties.

General Synthetic Protocol for Thiorphan

The synthesis of thiorphan typically involves the reaction of (R,S)-3-mercapto-2-benzylpropanoic acid with a glycine ester, followed by hydrolysis. A more detailed, generalized protocol is outlined below.

Experimental Protocol: Synthesis of Thiorphan

-

Step 1: Synthesis of Benzyl 2-benzyl-3-(acetylthio)propanoate. (S)-2-benzyl-3-bromopropanoic acid is reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester. This intermediate is then treated with potassium thioacetate to introduce the protected thiol group via nucleophilic substitution.

-

Step 2: Coupling with Glycine. The resulting benzyl 2-benzyl-3-(acetylthio)propanoate is coupled with the benzyl ester of glycine using a peptide coupling reagent.

-

Step 3: Deprotection. The acetyl and benzyl protecting groups are removed. The acetyl group is typically removed by hydrolysis under basic conditions, and the benzyl ester is cleaved via hydrogenolysis to yield the final thiorphan product.

-

Step 4: Purification. The final compound is purified using techniques such as recrystallization or column chromatography.

Proposed Synthesis of this compound

Based on the established chemistry for thiorphan and its analogues, a plausible synthetic route for this compound can be proposed. This compound is essentially a benzyl ester prodrug of a thiorphan-like molecule.

Hypothetical Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

-

Starting Materials: The synthesis would likely begin with 2-benzyl-3-mercaptopropanoic acid and benzyl 2-aminoacetate (the benzyl ester of glycine).

-

Peptide Coupling: These two starting materials would be reacted in the presence of a standard peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Work-up and Purification: After the reaction is complete, the reaction mixture would be filtered to remove the dicyclohexylurea byproduct. The filtrate would then be washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer would be dried and the solvent evaporated. The final product, this compound, would be purified by column chromatography on silica gel.

Structure-Activity Relationships and the Prodrug Concept

While thiorphan was a potent inhibitor, its therapeutic utility was limited by poor oral bioavailability. This led to the development of prodrugs, most notably Racecadotril (also known as acetorphan). Racecadotril is the S-acetyl, benzyl ester prodrug of thiorphan.[4] After oral administration, it is rapidly absorbed and hydrolyzed by esterases in the body to release the active metabolite, thiorphan.[4]

This compound fits perfectly within this prodrug strategy. The benzyl ester group would increase the lipophilicity of the parent molecule, potentially enhancing its absorption across biological membranes. Once absorbed, it is highly probable that cellular esterases would cleave the benzyl ester, releasing the active carboxylic acid form of the inhibitor at the site of action.

Mechanism of Action

The proposed mechanism of action for the active form of this compound would be analogous to that of thiorphan.

Caption: Inhibition of neprilysin enhances analgesic effects.

The active inhibitor, with its free thiol group, would bind to the active site of neprilysin, preventing it from degrading its natural substrates like enkephalins. This leads to an accumulation of these peptides in the synaptic cleft, enhancing their physiological effects, such as pain relief.

Quantitative Analysis of Neprilysin Inhibitors

To understand the potency of this class of compounds, it is useful to compare the inhibitory concentrations (IC50) of thiorphan and its key derivatives against neprilysin.

| Compound | IC50 (nM) for Neprilysin Inhibition | Reference |

| (R,S)-Thiorphan | ~4.7 | [8] |

| (R)-Thiorphan | ~10 | [9] |

| (S)-Thiorphan | ~10 | [9] |

| Retro-Thiorphan | ~2.3 | [8] |

Note: IC50 values can vary depending on the specific assay conditions.

In Vitro Neprilysin Inhibition Assay Protocol

A standard experimental protocol to determine the IC50 of a novel compound like this compound is as follows:

-

Enzyme and Substrate Preparation: Recombinant human neprilysin is diluted to a working concentration in an appropriate assay buffer. A fluorogenic substrate, such as N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin, is also prepared in the same buffer.

-

Compound Preparation: The test compound is serially diluted in the assay buffer to create a range of concentrations.

-

Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a microplate. The hydrolysis of the fluorogenic substrate by neprilysin results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate hydrolysis is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The discovery of thiorphan was a seminal event in pharmacology, establishing neprilysin as a key therapeutic target. The subsequent development of prodrugs like racecadotril demonstrated the power of medicinal chemistry to overcome pharmacokinetic challenges. The putative compound, this compound, represents a logical continuation of this research, embodying the principles of rational drug design and the prodrug concept.

While this specific molecule may not be widely known, its structure provides a clear blueprint for its likely synthesis, mechanism of action, and therapeutic potential as a neprilysin inhibitor. Future research in this area could focus on synthesizing and characterizing this and other novel thiorphan analogues to explore their potential for treating a range of conditions, from pain and diarrhea to cardiovascular diseases. The enduring legacy of thiorphan continues to inspire the development of new and improved medicines.

References

- Fournié-Zaluski, M. C., et al. (1994). Design of orally active dual inhibitors of neutral endopeptidase and angiotensin-converting enzyme. Journal of Medicinal Chemistry, 37(8), 1070-1083.

- Mendelsohn, L. G., et al. (1985). Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo. The Journal of Pharmacology and Experimental Therapeutics, 234(2), 386-390.

- Scott, W. L., et al. (1985). Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition. Life Sciences, 36(13), 1307-1313.

- U.S. Patent No. 8,101,665. (2012).

-

ResearchGate. (n.d.). Effects of Neutral Endopeptidase (Neprilysin) Inhibition on the Response to Other Vasoactive Peptides in Small Human Resistance Arteries: Studies with Thiorphan and Omapatrilat. Retrieved from [Link]

-

MEROPS - the Peptidase Database. (n.d.). Small-molecule inhibitor: thiorphan. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of racecadotril and its two metabolites thiorphan and acetyl-thiorphan. Retrieved from [Link]

- Vodovar, N., et al. (2017). Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions. Journal of Thoracic Disease, 9(3), 839–848.

- Kone, B. C. (2014). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ACS Chemical Neuroscience, 5(10), 957-965.

- Mangiafico, S., et al. (2013). Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics. European Heart Journal, 34(31), 2460-2469.

-

CV Pharmacology. (n.d.). Natriuretic Peptides and Neprilysin Inhibitors. Retrieved from [Link]

- Zhang, H., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Journal of Medicinal Chemistry, 67(1), 1-28.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiorphan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]

- 7. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MEROPS - the Peptidase Database [ebi.ac.uk]

- 9. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate structural elucidation

-

An In-depth Technical Guide to the Structural Elucidation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Authored by: A Senior Application Scientist

Abstract

The definitive structural confirmation of a novel chemical entity is a cornerstone of chemical research and pharmaceutical development. It establishes the foundation upon which all subsequent biological, toxicological, and mechanistic studies are built. This guide provides a comprehensive, technically detailed framework for the complete structural elucidation of a hypothetical, yet structurally plausible, molecule: this compound. This molecule incorporates several key functional groups—an ester, a secondary amide, a thiol, and two benzyl moieties—making it an excellent case study for a multi-faceted analytical approach. This document is intended for researchers and scientists in the chemical and pharmaceutical sciences, offering not just a series of protocols, but a logical, causality-driven workflow designed to ensure scientific integrity and unambiguous structural verification.

Introduction: The Imperative for Unambiguous Structure

The molecule of interest, this compound, represents a derivative of a protected cysteine amino acid. Its structure suggests potential applications as a building block in peptide synthesis, a targeted covalent inhibitor, or a pro-drug. Before any functional investigation can occur, its atomic connectivity and constitution must be unequivocally established. The presence of multiple rotatable bonds and various functional groups necessitates a synergistic application of modern analytical techniques. This guide will detail the logical progression from determining the basic molecular formula to mapping the intricate network of atomic connections.

The Strategic Workflow: A Blueprint for Elucidation

A robust elucidation strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each step validates the previous one and provides new layers of information, culminating in a single, coherent structural assignment. The proposed workflow is designed to be efficient and conclusive.

Caption: A logical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Experience: Before attempting to assemble the molecular puzzle, we must know the exact elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the high-mass-accuracy data necessary to calculate a unique and unambiguous molecular formula. This is the foundational first step.[1]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which offers the necessary mass accuracy (typically < 5 ppm).

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode. The amide and ester groups are likely to accept a proton.

-

Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 100-1000.

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and use the instrument's software to calculate the elemental composition based on the exact mass.

Data Presentation: Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₂₁H₂₃NO₃S |

| Calculated Exact Mass | 385.1400 |

| Ion | [M+H]⁺ |

| Expected m/z | 386.1478 |

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Expertise & Experience: While HRMS gives the formula, it does not reveal connectivity. Tandem MS (MS/MS) allows us to select the precursor ion ([M+H]⁺) and induce fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide direct evidence for the sequence and connectivity of the molecular building blocks. For a molecule like this, which has a peptide-like backbone, we expect characteristic cleavages at the amide bonds, leading to b- and y-type ions, nomenclature borrowed from peptide sequencing.[2]

Experimental Protocol: MS/MS Analysis

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

-

Precursor Selection: Isolate the [M+H]⁺ ion (m/z 386.15) in the first mass analyzer.

-

Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Fragment Analysis: Scan the resulting fragment ions in the second mass analyzer.

Visualization: Predicted Fragmentation Pathway

Caption: Predicted key fragmentation pathways in MS/MS.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: IR spectroscopy is a fast and simple method to confirm the presence of key functional groups. The distinct vibrational frequencies of the amide carbonyl, ester carbonyl, N-H bond, and potentially the S-H bond provide immediate qualitative confirmation that the synthesis has likely produced a molecule with the expected functionalities.[3][4][5]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the neat compound (if an oil) or prepare a KBr pellet (if a solid) for analysis.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation: Expected IR Absorptions

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | ~3300 | Medium |

| Aromatic/Alkyl | C-H Stretch | 2850-3100 | Medium-Strong |

| Thiol | S-H Stretch | ~2550 | Weak (often broad) |

| Ester Carbonyl | C=O Stretch | ~1735-1750 | Strong, Sharp |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1650-1690 | Strong, Sharp |

| Amide | N-H Bend (Amide II) | ~1550 | Medium |

The distinct separation of the ester and amide carbonyl stretches is a critical diagnostic feature.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of 1D (¹H, ¹³C) and 2D NMR experiments will allow us to map the complete carbon-hydrogen framework and establish unambiguous connectivity between the different structural fragments identified by MS/MS.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

2D Spectra Acquisition: Acquire the following key 2D spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (¹J-C,H).[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ-C,H). This is crucial for connecting the non-protonated carbons and linking different molecular fragments.[7]

-

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Label(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Justification |

| Amide N-H | ~6.5-7.0, d, 1H | - | Deshielded by adjacent C=O, coupled to α-H. |

| Aromatic H's | 7.2-7.4, m, 10H | 127-136 | Typical aromatic region for benzyl groups. |

| Ester CH₂ | ~5.1, s, 2H | ~67 | Deshielded by ester oxygen and aromatic ring. |

| α-CH | ~4.7, m, 1H | ~53 | Deshielded by N, C=O, and ester group. |

| S-Benzyl CH₂ | ~3.7, s, 2H | ~36 | Adjacent to sulfur and aromatic ring. |

| β-CH₂ | ~2.9, m, 2H | ~34 | Adjacent to sulfur and chiral center. |

| Thiol S-H | ~1.5-2.0, t, 1H | - | Typically broad, coupled to adjacent CH₂. |

| Ester C=O | - | ~171 | Typical ester carbonyl chemical shift. |

| Amide C=O | - | ~170 | Typical amide carbonyl chemical shift. |

Visualization: Key HMBC Correlations for Structural Assembly

The HMBC experiment is the key to linking the individual spin systems. It provides the long-range connectivity data needed to piece the entire molecule together.

Caption: Key 2- and 3-bond HMBC correlations.

Single-Crystal X-Ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including relative stereochemistry. The primary challenge is often obtaining a single crystal of sufficient quality.[10][11]

Experimental Protocol: Crystallography Workflow

-

Crystal Growth: Attempt to grow single crystals of the compound using techniques like slow evaporation, vapor diffusion, or solvent layering with a variety of solvent systems.

-

Crystal Mounting: Select a suitable crystal (>0.1 mm in all dimensions) and mount it on a goniometer.[11]

-

Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final 3D structure.

Conclusion: Synthesizing the Data for a Final Verdict

The structural elucidation of this compound is achieved through a systematic and hierarchical application of analytical techniques.

-

HRMS establishes the correct elemental formula, providing the list of "parts."

-

FTIR rapidly confirms the presence of the expected functional group "types" (amide, ester, thiol).

-

MS/MS reveals how these parts are connected into larger fragments.

-

A full suite of 1D and 2D NMR experiments provides the detailed atomic-level blueprint, connecting every proton and carbon and confirming the complete covalent structure.

-

Finally, X-ray crystallography , if successful, provides the definitive 3D model of the molecule in the solid state.

References

-

Wishart DS, et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Abraham, R. J., et al. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Wishart Research Group. [Link]

-

Kim, S. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Tong, J., et al. (2015). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science. [Link]

-

Meiler, J., et al. (2000). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. [Link]

-

Lee, G., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Ferrara, J. D. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Dunn, W. B., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. [Link]

-

Zaikin, V. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC. [Link]

-

Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PMC. [Link]

-

Nuzillard, J. M. & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. ResearchGate. [Link]

-

Nuzillard, J. M. & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Li, G., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

-

Barcenilla, A. M., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Zaikin, V. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

-

Nešić, M., et al. (2021). The µFTIR spectra of Amide I and Amide II regions, including the ester groups (1480–1800 cm⁻¹). ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wysocki, V. H., et al. (2012). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. researchgate.net [researchgate.net]

- 7. emerypharma.com [emerypharma.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rigaku.com [rigaku.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

This technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, a dipeptide derivative of significant interest in the fields of medicinal chemistry and drug development. The unique structural features of this compound, incorporating a protected cysteine residue, necessitate a detailed understanding of its spectroscopic properties for unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy of this molecule.

Introduction

This compound is a dipeptide-like molecule that combines a glycine benzyl ester with an S-benzyl protected cysteine derivative. The presence of two benzyl groups and a thioether linkage imparts specific chemical and physical properties that are reflected in its spectroscopic signatures. Accurate interpretation of its MS and NMR data is crucial for confirming its synthesis, assessing its purity, and understanding its behavior in various chemical and biological environments. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing expert insights into the interpretation of the data.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.

Caption: Figure 1. Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Data Interpretation

The GC-MS data for this compound reveals key information about its identity and structure.

Table 1: Key Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₃S | SpectraBase[1] |

| Molecular Weight | 343.44 g/mol | SpectraBase[1] |

| Exact Mass | 343.124215 g/mol | SpectraBase[1] |

The mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z 343, confirming the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the elemental composition.

Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to follow predictable pathways for peptides and benzyl-containing compounds. The introduction of an N-benzyl substituent in a molecule often leads to the formation of benzylidene iminium cations[2][3].

-

Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is expected from the cleavage of the benzyl groups.

-

Amide bond cleavage: Fragmentation of the amide bond can lead to several characteristic ions.

-

Ester group fragmentation: Cleavage of the benzyl ester can also occur.

Caption: Figure 3. Proposed Synthesis Workflow.

Step-by-Step Methodology

-

Activation of S-benzyl-L-cysteine: Dissolve N-benzyloxycarbonyl-S-benzyl-L-cysteine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir the mixture at 0 °C for 1 hour.

-

Coupling: To the activated amino acid solution, add a solution of glycine benzyl ester hydrochloride (1 equivalent) and a base such as N-methylmorpholine (1.1 equivalents) in DMF. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. While experimental NMR data is not currently available, the predicted spectra, in conjunction with the available MS data, offer a robust framework for the identification and structural elucidation of this compound. The provided synthetic protocol offers a reliable method for its preparation. A thorough understanding of these analytical techniques and data interpretation is indispensable for researchers working with this and structurally related molecules in the pursuit of new therapeutic agents.

References

-

SpectraBase. benzyl (2-benzyl-3-mercaptopropanoyl)glycinate.[Link] [1]2. ResearchGate. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion.[Link] [2]3. Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.[Link]

Sources

- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 2. N-Acetyl-S-benzylcysteine | C12H15NO3S | CID 561045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

A Prospective Analysis and Target Identification Strategy for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Introduction

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is both complex and resource-intensive. A critical initial step in this journey is the identification and validation of its biological target(s). This guide provides an in-depth, prospective analysis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate , a novel compound with significant therapeutic potential based on its structural motifs. As no prior biological data for this specific molecule exists in the public domain, this document serves as a strategic whitepaper, outlining a hypothesis-driven approach to elucidating its mechanism of action and identifying its primary biological targets.

Our analysis is grounded in established principles of medicinal chemistry and pharmacology. We will deconstruct the molecule's architecture, identify its key pharmacophores, and, by analogy to well-characterized drugs and inhibitors, postulate its most probable protein targets. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a robust framework for initiating a target identification campaign for this and structurally related molecules.

Structural and Physicochemical Analysis of the Core Moiety